molecular formula C16H14BrCl2NO3S2 B2884904 2-(3-Bromo-4-methoxyphenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine CAS No. 441740-63-2

2-(3-Bromo-4-methoxyphenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine

Cat. No. B2884904
CAS RN: 441740-63-2
M. Wt: 483.22
InChI Key: OGXZJNWFGMHDFS-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMTS and has a thiazolidine ring structure.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

The development of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing a Schiff base has shown significant potential for photodynamic therapy (PDT) applications in cancer treatment. These compounds exhibit high singlet oxygen quantum yields, good fluorescence properties, and appropriate photodegradation quantum yields, crucial for Type II photosensitizers in PDT. Their remarkable potential lies in their ability to generate singlet oxygen efficiently, which is vital for the therapeutic efficacy of PDT in oncology (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Activity

Sulfonamide derivatives of thiazolidin-4-ones have been synthesized and evaluated for their anticonvulsant activity using MES and scPTZ animal models. The majority of these compounds showed significant activity against both models, with specific derivatives demonstrating promising leads for further investigation. This highlights the potential of sulfonamide and thiazolidine derivatives in developing new anticonvulsant therapies (Siddiqui, Arshad, Khan, & Ahsan, 2010).

Antimicrobial Activity

Several studies have synthesized and characterized sulfonamide and thiazolidinone derivatives, evaluating their antimicrobial properties. These compounds exhibit remarkable antibacterial and antifungal activities, suggesting their utility in combating microbial infections. The structural variations in these derivatives influence their antimicrobial efficacy, offering insights into designing more effective antimicrobial agents (Patel, Patel, Patel, Shaikh, & Patel, 2010).

properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-3-(3,4-dichlorophenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrCl2NO3S2/c1-23-15-5-2-10(8-12(15)17)16-20(6-7-24-16)25(21,22)11-3-4-13(18)14(19)9-11/h2-5,8-9,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXZJNWFGMHDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrCl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-methoxyphenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine

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